

1,3-Propanediol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Propanediol**

Cat. No.: **B051772**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propanediol (PDO), a versatile three-carbon diol, has garnered significant attention across various scientific and industrial sectors. Its unique properties make it a valuable building block in polymer synthesis, a solvent in formulations, and an ingredient in cosmetic and pharmaceutical products. This technical guide provides an in-depth overview of **1,3-Propanediol**, encompassing its fundamental chemical and physical properties, production methodologies, and diverse applications, with a particular focus on its relevance to research and drug development. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding for a scientific audience.

Core Chemical and Physical Properties

1,3-Propanediol is a colorless, viscous, and odorless liquid that is miscible with water and many organic solvents.^[1] Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	504-63-2	[2]
Molecular Formula	C ₃ H ₈ O ₂	[2]
Molecular Weight	76.09 g/mol	[1]
Density	1.053 g/mL at 25 °C	[2]
Boiling Point	214 °C at 760 mmHg	[2]
Melting Point	-27 °C	[2]
Refractive Index	n _{20/D} 1.440	[2]
Solubility	Miscible with water, ethanol, and acetone	

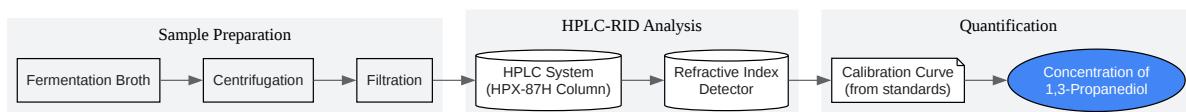
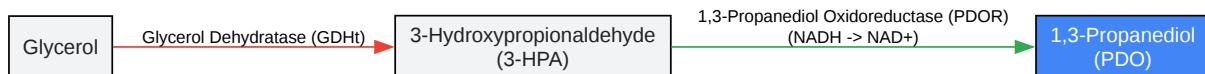
Production of 1,3-Propanediol

The production of **1,3-Propanediol** can be broadly categorized into chemical synthesis and biotechnological routes.

Chemical Synthesis

Traditional chemical synthesis methods for **1,3-Propanediol** primarily involve two main routes:

- Hydration of Acrolein: This process involves the hydration of acrolein to form 3-hydroxypropionaldehyde, which is subsequently hydrogenated to yield **1,3-Propanediol**.[\[3\]](#)
- Hydroformylation of Ethylene Oxide: In this method, ethylene oxide undergoes hydroformylation to produce 3-hydroxypropionaldehyde, followed by hydrogenation to obtain **1,3-Propanediol**.[\[3\]](#)



While effective, these chemical routes often require high pressure and temperature, as well as the use of catalysts that can have environmental drawbacks.[\[4\]](#)

Biotechnological Production

Biotechnological production of **1,3-Propanediol** has emerged as a more sustainable alternative, primarily utilizing microbial fermentation.^[5] The most common pathway involves the conversion of glycerol, a byproduct of biodiesel production, into **1,3-Propanediol** by various microorganisms, including genetically engineered strains of *Escherichia coli* and native producers like *Clostridium* and *Klebsiella* species.^{[5][6]}

A newer biosynthetic pathway has also been proposed for the production of **1,3-Propanediol** from glucose using engineered *Escherichia coli*.^[7] This de novo biosynthesis involves the introduction of a 3-hydroxypropionic acid (3-HP) synthesis module from L-aspartate and a 1,3-PDO synthesis module.^[7]

The microbial conversion of glycerol to **1,3-Propanediol** is a two-step enzymatic process, as illustrated in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. 1,3-Propanediol | 504-63-2 [chemicalbook.com]

- 3. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Microbial production of 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of 1,3-Propanediol via a New Pathway from Glucose in Escherichia coli. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [1,3-Propanediol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051772#1-3-propanediol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com